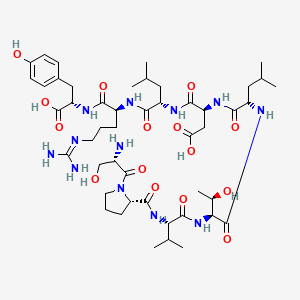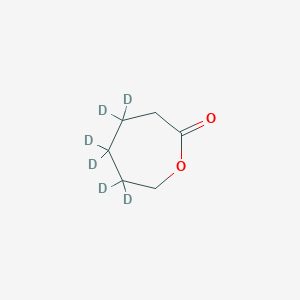
Oxepan-2-one-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepan-2-one-d6 is a deuterium-labeled derivative of Oxepan-2-one, also known as ε-caprolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6H4D6O2, and it has a molecular weight of 120.18 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxepan-2-one-d6 can be synthesized through the deuteration of Oxepan-2-one. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of Oxepan-2-one in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Oxepan-2-one-d6 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Oxepan-2-one-d6 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxepan-2-one-d6 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion (ADME) properties . The presence of deuterium can slow down metabolic reactions, leading to prolonged drug activity and potentially reduced side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxepan-2-one:
Hexanoic acid, 6-hydroxy-, ε-lactone: Another lactone with similar structural features.
6-Hexanolactone: A related compound with a similar lactone ring structure.
Uniqueness
Oxepan-2-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for the precise tracking of the compound in various chemical and biological processes, making it a valuable tool in studies of reaction mechanisms, metabolic pathways, and drug development .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
120.18 g/mol |
Nom IUPAC |
4,4,5,5,6,6-hexadeuteriooxepan-2-one |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,3D2 |
Clé InChI |
PAPBSGBWRJIAAV-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C1(CC(=O)OCC(C1([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(=O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


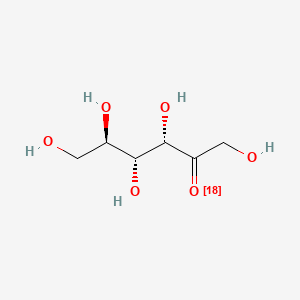
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
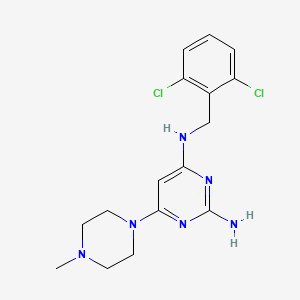
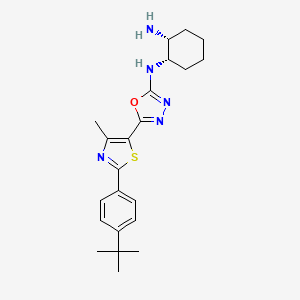
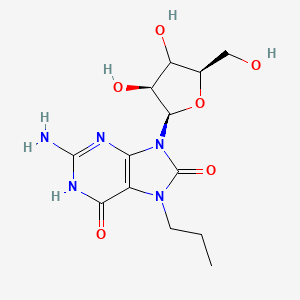
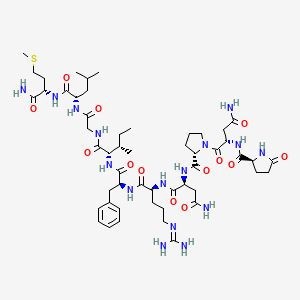
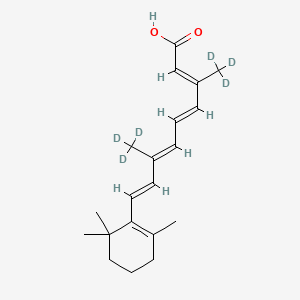

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
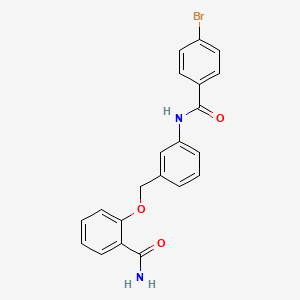
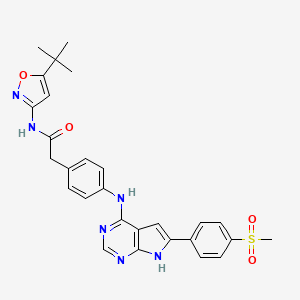
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
